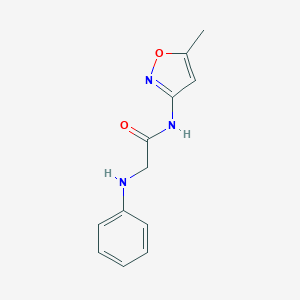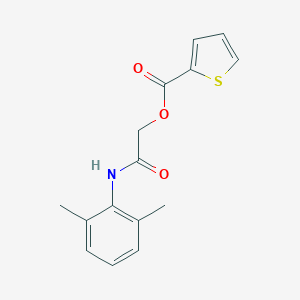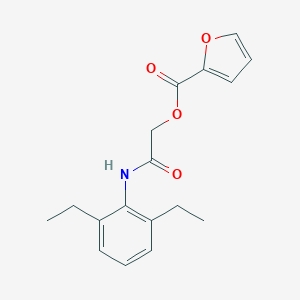
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It was first synthesized in 1998 and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, which are involved in tumor growth and angiogenesis.
Mécanisme D'action
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth and angiogenesis, and by inhibiting them, this compound can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on receptor tyrosine kinases, this compound has been shown to inhibit other signaling pathways involved in cancer growth and metastasis, such as the mTOR pathway. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in the treatment of other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension.
Méthodes De Synthèse
The synthesis of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with aniline to form 5-methylisoxazole-3-carboxyanilide. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methyl-3-isoxazolyl)acetamide. Finally, the chloro group is replaced with an amino group using a palladium-catalyzed reaction with aniline.
Applications De Recherche Scientifique
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, this compound has shown promise in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-anilino-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)8-13-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15,16) |
Clé InChI |
PJORONOIDWNRPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)